N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings, the pyrrole ring, and the 1,2,4-oxadiazole ring would contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings could affect its solubility, boiling point, melting point, and other properties .Applications De Recherche Scientifique
Pharmacokinetics and Bioequivalence
ST-679, a compound structurally related to the query compound, is a novel non-steroidal anti-inflammatory agent studied for its pharmacokinetic parameters and bioequivalence in human subjects. The pharmacokinetic study aimed to compare the Tmax, Cmax, AUC, and t1/2 beta of TGA, tolmetin, and MCPA after oral administration of a tablet or capsule form of ST-679. The results indicated comparable pharmacokinetic parameters between the two formulations, suggesting bioequivalence (Annunziato & di Renzo, 1993).
Tolerance and Safety Studies
Cefazedone, structurally resembling the query compound, was investigated for its tolerance in human subjects. The study focused on the systemic and local tolerance of cefazedone compared to cefazolin. The results indicated good tolerance for cefazedone after intravenous and intramuscular administration, comparable to that of cefazolin, suggesting its potential for safe use in clinical settings (Ungethüm & Leopoid, 1979).
Metabolism and Disposition Studies
Venetoclax, a compound with similarities in the chemical structure to the query compound, was investigated for its metabolism and disposition in humans. The study characterized the absorption, metabolism, and excretion of venetoclax, emphasizing the importance of hepatic metabolism in the drug's clearance and the identification of unusual metabolites. The findings underscored the complex metabolism and biotransformation processes involved in the drug's disposition in the human body (Liu et al., 2017).
Imaging and Diagnostic Studies
NNC 13-8241, structurally related to the query compound, was evaluated as a ligand for in vivo imaging of benzodiazepine receptor sites in the human brain. The study utilized high-resolution single-photon emission tomography (SPET) to investigate the ligand's characteristics, indicating its potential as a promising SPET ligand for imaging benzodiazepine receptor sites (Kuikka et al., 1996).
Safety and Hazards
Mécanisme D'action
Mode of Action
Given the lack of specific target information, it’s challenging to provide a detailed explanation of the compound’s interaction with its targets and the resulting changes .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Without specific target and pathway information, it’s challenging to describe these effects .
Propriétés
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-6-10-20(11-7-16)23-26-24(30-27-23)21-5-4-12-28(21)15-22(29)25-14-19-9-8-17(2)18(3)13-19/h4-13H,14-15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAAAQRONHJXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.